molecular formula C7H15NOS B2535996 3-Methanesulfinylcyclohexan-1-amine CAS No. 1341744-25-9

3-Methanesulfinylcyclohexan-1-amine

Cat. No.: B2535996
CAS No.: 1341744-25-9
M. Wt: 161.26
InChI Key: BYJYAVYDWVNBHG-UHFFFAOYSA-N
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Description

3-Methanesulfinylcyclohexan-1-amine is a chemical compound with the molecular formula C₇H₁₅NOS It is characterized by a cyclohexane ring substituted with an amine group and a methanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfinylcyclohexan-1-amine typically involves the introduction of the methanesulfinyl group to a cyclohexanamine precursor. One common method is the reaction of cyclohexanamine with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfinylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone group.

    Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding cyclohexanamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major product is 3-Methanesulfonylcyclohexan-1-amine.

    Reduction: The major product is cyclohexanamine.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

3-Methanesulfinylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfinylcyclohexan-1-amine involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.

    3-Methanesulfonylcyclohexan-1-amine: Contains a sulfone group instead of a sulfinyl group, which can alter its chemical and biological properties.

Uniqueness

3-Methanesulfinylcyclohexan-1-amine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methylsulfinylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-10(9)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJYAVYDWVNBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341744-25-9
Record name 3-methanesulfinylcyclohexan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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